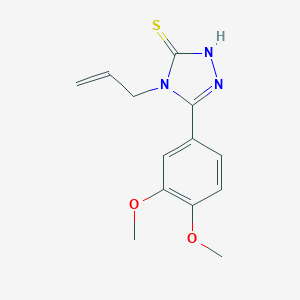

4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles . The triazole ring moiety has a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of “this compound” involves several steps . First, 4,4-dimethoxybenzoic acid is esterified using ethanol in the presence of concentrated sulfuric acid. The resulting ester is then treated with hydrazine monohydrate to give a hydrazide. This hydrazide is reacted with allyl isothiocyanate in the presence of absolute ethanol to afford a carbazide. Finally, the carbazide is refluxed with 2N NaOH and then acidified with concentrated HCl to afford the target compound .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups . It includes an allyl group, a dimethoxyphenyl group, a triazole ring, and a thiol group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazinolysis, and intramolecular cyclization . These reactions are monitored by TLC and the products are confirmed by their reported melting points .Applications De Recherche Scientifique

Antioxidant and Biochemical Activity

Compounds with a thiogroup, such as 1,2,4-triazole-3-thiones, exhibit significant antioxidant and antiradical activity. Their positive impact on biochemical processes in patients exposed to high radiation doses has been compared to that of biogenic amino acids like cysteine, which also possesses a free SH-group. The synthesis and pharmacological activity of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles are crucial in exploring new possibilities for synthesized 1,2,4-triazole-3-tiones, including 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Kaplaushenko, 2019).

Broad Biological Activities

Recent studies have highlighted the broad spectrum of biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and structural modification of these compounds are promising areas of research in bioorganic and medicinal chemistry, suggesting a potential for the development of new therapeutic agents (Ohloblina, 2022).

Advanced Synthetic Methods

Innovative synthetic methods have expanded the applications of triazole derivatives in pharmaceuticals, highlighting the need for efficient preparations that consider green chemistry and sustainability. The development of new triazole-based drugs for emerging diseases and resistant bacterial strains is of great importance, underscoring the versatility of 1,2,4-triazole derivatives in addressing current medical challenges (Ferreira et al., 2013).

Diverse Industrial Applications

Beyond their biological activities, 1,2,4-triazole derivatives have found applications in agriculture, pharmaceuticals, dyes, and high-energy materials. Their use in the production of heat-resistant polymers, fluorescent products, and ionic liquids demonstrates the broad industrial relevance of these compounds (Nazarov et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRDSESGVZXDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414184.png)

![(5E)-2-(2-chloroanilino)-5-[(4-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414187.png)

![Ethyl {2-[2-(2-(benzoylamino)-3-{4-nitrophenyl}acryloyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B414191.png)

![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414192.png)

![2-fluorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B414193.png)

![6-(1-Methyl-2-phenylvinyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414195.png)

![6-[5-(4-Bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B414199.png)

![4-Chloro-2-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B414202.png)

![2-(4-Fluorophenoxy)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B414205.png)